N-Methylpyrrolidone

Description

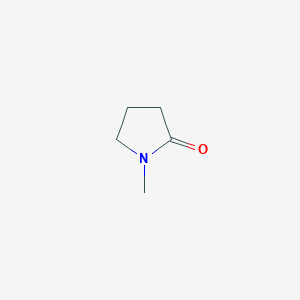

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECXISVLQFMRJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26876-92-6 | |

| Record name | 2-Pyrrolidinone, 1-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26876-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6020856 | |

| Record name | N-Methyl-2-pyrrolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-methyl-2-pyrrolidone appears as a clear colorless liquid with a "fishlike" odor. Denser than water. Flash point 199 °F. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion., Dry Powder; Liquid; NKRA, A clear colorless liquid with a fish-like odor; [CAMEO] Almost colorless liquid with an amine odor; [AIHA], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., A clear colorless liquid with a fish-like odor. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Pyrrolidinone, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyl-2-pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1177 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-METHYL-2-PYRROLIDINONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/875 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

396 °F at 760 mmHg (NTP, 1992), 202 °C at 760 mm Hg, 202 °C, 396 °F | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-METHYL-2-PYRROLIDINONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/875 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

204 °F (NTP, 1992), 96 °C, 204 °F (96 °C) (OPEN CUP), 86 °C c.c., 204 °F | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methyl-2-pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1177 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-METHYL-2-PYRROLIDINONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/875 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with water, alcohol, ether, acetone, ethyl acetate, chloroform, benzene, Miscible with castor oil, Miscible with lower alcohols and ketones, Moderately soluble in aliphatic hydrocarbons and dissolves many organic and inorganic compounds., Solubility in water: miscible | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.03 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.027 at 25 °C/25 °C, Relative density (water = 1): 1.03, 1.03 | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-METHYL-2-PYRROLIDINONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/875 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.4 (Air= 1), Relative vapor density (air = 1): 3.4, 3.4 | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-METHYL-2-PYRROLIDINONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/875 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.34 [mmHg], 3.45X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 39 | |

| Record name | N-Methyl-2-pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1177 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Impurities that may be found within 1-methyl-2-pyrrolidinone are methylamine (.02%) and water (.1%). | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear liquid | |

CAS No. |

872-50-4, 30207-69-3, 51013-18-4 | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methyl-2-pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylpyrrolidone [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidinone, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030207693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051013184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl pyrrolidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12521 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrrolidinone, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyl-2-pyrrolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-pyrrolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLPYRROLIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR9CE63FPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-METHYL-2-PYRROLIDINONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/875 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-9 °F (NTP, 1992), -25 °C, -24.4 °C, -9 °F | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-METHYL-2-PYRROLIDINONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/875 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

N-Methylpyrrolidone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of N-Methylpyrrolidone (NMP). It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed information and experimental insights.

Chemical Structure and Identification

This compound (NMP) is a polar aprotic solvent. It is an organic compound classified as a lactam, consisting of a 5-membered ring containing a nitrogen atom.[1][2]

-

IUPAC Name: 1-methylpyrrolidin-2-one[2]

-

CAS Number: 872-50-4[2]

-

Chemical Formula: C₅H₉NO[2]

-

Molecular Weight: 99.13 g/mol [1]

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

NMP is a colorless to light yellow liquid with a faint amine-like odor.[3][4] It is a versatile solvent due to its high polarity, high boiling point, and low freezing point.[5] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | References |

| Physical State | Liquid | [1][2] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Odor | Faint amine-like | [3][4] |

| Molecular Formula | C₅H₉NO | [2] |

| Molecular Weight | 99.13 g/mol | [1] |

| Melting Point | -24 °C | [2] |

| Boiling Point | 202-204 °C | [2] |

| Density | 1.028 g/cm³ at 25 °C | [2] |

| Flash Point | 91 °C (closed cup) | [2] |

| Autoignition Temperature | 245 °C | [6] |

| Vapor Pressure | 0.324 hPa at 20 °C | [6] |

| Viscosity | 1.661 mPa·s at 25 °C | [6] |

| Refractive Index | 1.470 at 20 °C | [6] |

| log P (Octanol/Water) | -0.46 | [3] |

| Solubility in Water | Miscible in all proportions | [2][5] |

| Solubility in Organic Solvents | Miscible with most organic solvents (alcohols, ethers, ketones, aromatic and chlorinated hydrocarbons) | [2][5] |

Experimental Protocols

This section provides an overview of common experimental procedures for the synthesis, purification, and analysis of NMP.

Synthesis of this compound

The most common industrial method for synthesizing NMP is the reaction of gamma-butyrolactone (B3396035) (GBL) with methylamine (B109427).[7][8] This reaction is typically carried out at elevated temperatures and pressures.[9]

Reaction:

γ-butyrolactone + methylamine → N-methyl-γ-hydroxybutyramide → this compound + H₂O

General Procedure:

-

Reaction: Gamma-butyrolactone and an excess of methylamine are reacted in a closed reactor at temperatures ranging from 150°C to 285°C and pressures from 5.0 to 8.0 MPa.[7][9] The reaction proceeds in two steps: the initial formation of N-methyl-γ-hydroxybutyramide, followed by cyclization to NMP with the elimination of water.[9]

-

Purification: The resulting mixture is then purified by fractional distillation to separate NMP from unreacted starting materials and byproducts.[9]

The following diagram illustrates the general workflow for the synthesis of NMP.

Caption: General workflow for the synthesis of NMP.

Purification of this compound

Fractional distillation is the primary method for purifying NMP, especially after synthesis.[9]

General Procedure for Fractional Distillation:

-

Setup: Assemble a fractional distillation apparatus. The crude NMP is placed in the distillation flask.

-

Heating: The flask is heated to the boiling point of NMP (202-204 °C).

-

Fractionation: The vapor passes through a fractionating column, which allows for the separation of components with different boiling points.

-

Condensation and Collection: The purified NMP vapor is then condensed and collected. Impurities with lower and higher boiling points are separated into different fractions.

The following diagram illustrates a typical laboratory setup for fractional distillation.

Caption: Workflow for NMP purification by fractional distillation.

Analytical Methods

GC-FID is a common method for determining the purity of NMP and quantifying impurities.[10][11]

General Procedure:

-

Sample Preparation: A diluted sample of NMP is prepared in a suitable solvent.

-

Injection: A small volume of the sample is injected into the gas chromatograph.

-

Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase in the GC column.

-

Detection: The separated components are detected by a flame ionization detector (FID).

-

Quantification: The purity of NMP is determined by comparing the peak area of NMP to the total area of all peaks.

The following diagram outlines the workflow for GC-FID analysis of NMP purity.

Caption: Workflow for GC-FID purity analysis of NMP.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a sensitive and specific method for the determination of NMP and its metabolites in biological samples such as urine.

General Procedure:

-

Sample Preparation: Urine samples are typically diluted, and an internal standard (e.g., deuterated NMP) is added.

-

Chromatographic Separation: The prepared sample is injected into an HPLC system where NMP and its metabolites are separated on a C30 column.

-

Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification. Multiple Reaction Monitoring (MRM) mode is often used for high selectivity.

-

Quantification: The concentrations of NMP and its metabolites are determined by comparing their peak areas to that of the internal standard.

Signaling Pathways and Mechanisms of Action

Metabolic Pathway

In humans, NMP is rapidly absorbed and metabolized. The primary metabolic pathway involves hydroxylation and subsequent oxidation.[12] The main metabolites found in urine are 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), N-methylsuccinimide (MSI), and 2-hydroxy-N-methylsuccinimide (2-HMSI).[13][14]

The following diagram illustrates the metabolic pathway of NMP in humans.

Caption: Metabolic pathway of this compound in humans.

Mechanism as a Skin Penetration Enhancer

NMP is used in transdermal drug delivery systems as a penetration enhancer.[2] Its mechanism of action is thought to involve a "co-transport" or "pull" effect, where it forms complexes with drug molecules and facilitates their transport across the stratum corneum.[15][16] This complex formation can involve hydrogen bonds and π-π stacking interactions between NMP and the drug.[15]

The following diagram illustrates the proposed mechanism of NMP as a skin penetration enhancer.

Caption: Proposed mechanism of NMP as a skin penetration enhancer.

Activation of KLF2 Signaling Pathway

Recent research has shown that NMP can act as a bioactive molecule, attenuating inflammation by activating the Krüppel-like factor 2 (KLF2) signaling pathway.[17][18] KLF2 is a transcription factor with anti-inflammatory properties. NMP has been shown to increase the expression of KLF2, leading to a reduction in the production of pro-inflammatory cytokines and adhesion molecules.[17][18]

The following diagram illustrates the activation of the KLF2 pathway by NMP.

Caption: NMP-mediated activation of the KLF2 signaling pathway.

Toxicology and Safety

NMP is considered to have low acute toxicity.[19] However, it is classified as a reproductive toxicant and can cause skin, eye, and respiratory irritation.[2][20] Animal studies have shown that exposure to NMP can lead to developmental toxicity, including reduced fetal weight and developmental delays.[19][21] Therefore, appropriate safety precautions, such as working in a well-ventilated area and using personal protective equipment, should be taken when handling NMP.[2]

References

- 1. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 3. N-Methyl-2-pyrrolidone | 872-50-4 [chemicalbook.com]

- 4. N-Methyl-2-pyrrolidone NMP [greenchemintl.com]

- 5. N-Methyl-2-Pyrrolidone "NMP/N-Methyl-2-Pyrrolidone" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]

- 6. pt.tnjchem.com [pt.tnjchem.com]

- 7. Experienced supplier of N-Methyl-Pyrrolidone,CAS:872-50-4,nmp [riyngroup.com]

- 8. The manufacturing process of NMP (N-Methyl-2-pyrrolidone) - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 9. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]

- 10. paragonlaboratories.com [paragonlaboratories.com]

- 11. shimadzu.com [shimadzu.com]

- 12. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]

- 13. portal.research.lu.se [portal.research.lu.se]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. An insight into the skin penetration enhancement mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. cdph.ca.gov [cdph.ca.gov]

- 20. toxicfreefuture.org [toxicfreefuture.org]

- 21. healthvermont.gov [healthvermont.gov]

N-Methylpyrrolidone (CAS 872-50-4): A Comprehensive Technical Guide

N-Methyl-2-pyrrolidone (NMP) is a powerful, polar aprotic organic solvent with a well-established presence in a multitude of industrial and research applications.[1][2][3] Characterized by its high boiling point, low volatility, and excellent chemical and thermal stability, NMP is a versatile solvent for a wide array of organic and inorganic compounds.[2][4][5] This technical guide provides an in-depth overview of N-Methylpyrrolidone, focusing on its core properties, synthesis, applications in research and drug development, safety considerations, and detailed experimental protocols.

Physicochemical Properties

NMP is a colorless to light-yellow liquid with a faint amine-like odor.[6][7] It is fully miscible with water and most common organic solvents, including alcohols, ethers, ketones, and aromatic hydrocarbons.[1][2][5] This high degree of miscibility, coupled with its strong solvency, makes it an invaluable medium for a variety of chemical processes.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C5H9NO | [1][8] |

| Molar Mass | 99.133 g·mol−1 | [1] |

| CAS Number | 872-50-4 | [1] |

| Appearance | Colorless to slightly yellow liquid | [1][6] |

| Density | 1.028 g/cm³ at 25 °C | [1] |

| Melting Point | -24 °C | [1] |

| Boiling Point | 202 to 204 °C | [1] |

| Flash Point | 91 °C (Closed Cup) | [1][6] |

| Autoignition Temperature | 245 °C | [6] |

| Vapor Pressure | 0.324 hPa at 20 °C | [5][6] |

| Viscosity | 1.661 mPa·s at 25 °C | [5][6] |

| log P (Octanol/Water) | -0.40 | [1] |

| Solubility in Water | Miscible | [1] |

Synthesis of this compound

The primary industrial synthesis of NMP involves the reaction of gamma-butyrolactone (B3396035) (GBL) with methylamine (B109427).[1][6][9] This process is a classic ester-to-amide conversion that can be carried out in a batch or continuous-flow reactor.[2]

The reaction typically proceeds in two stages:

-

Ring Opening and Amide Formation: Gamma-butyrolactone reacts with methylamine in a nucleophilic addition reaction to form an intermediate, N-methyl-γ-hydroxybutanamide.[2] This initial step is reversible and can be conducted at lower temperatures and pressures.[2]

-

Dehydration and Cyclization: The intermediate undergoes dehydration and cyclization at elevated temperatures and pressures to yield this compound and water.[2]

Alternative, less common synthesis routes include the partial hydrogenation of N-methylsuccinimide and the reaction of acrylonitrile (B1666552) with methylamine followed by hydrolysis.[1] A bio-based approach has also been explored, involving the one-pot cyclization and methylation of γ-aminobutyric acid (GABA), which can be derived from glutamic acid.[8]

Applications in Research and Drug Development

NMP's unique properties make it a valuable tool in the pharmaceutical and research sectors. Its high solvency for a wide range of compounds, including many poorly soluble drugs, is a key advantage.[5][10][11]

Drug Solubilization and Formulation

NMP is an effective solubilizing agent for parenteral, oral, and topical drug formulations.[1][10] It has been shown to significantly enhance the solubility of poorly water-soluble drugs, with studies demonstrating solubility enhancements of up to 800-fold in a 20% v/v NMP-water solution.[12][13] The mechanism of solubilization is believed to be a combination of its cosolvent effects and its ability to form complexes with drug molecules.[12]

Transdermal Drug Delivery

NMP also functions as a chemical penetration enhancer, facilitating the transdermal delivery of both hydrophilic and hydrophobic drugs.[14][15] It is thought to improve drug transport across the stratum corneum, the primary barrier of the skin.[15]

Chemical and Polymer Synthesis

In a laboratory setting, NMP is a versatile solvent for a variety of organic reactions, including polymer synthesis.[3][16] It is particularly useful for dissolving a wide range of polymers, such as polyamides, polyimides, and polyvinylidene fluoride (B91410) (PVDF).[1][3] Its high boiling point allows for reactions to be conducted at elevated temperatures.

Experimental Protocols

General Protocol for Drug Solubility Enhancement

This protocol provides a general framework for determining the solubility enhancement of a drug using NMP. The specific concentrations and analytical methods will need to be adapted for the particular drug under investigation.

Materials:

-

This compound (high purity)

-

The drug of interest

-

Purified water

-

Appropriate analytical equipment for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of NMP-Water Co-solvent Mixtures: Prepare a series of NMP-water mixtures at various volume/volume percentages (e.g., 10%, 20%, 30%, 50% NMP).

-

Equilibrium Solubility Measurement:

-

Add an excess amount of the drug to vials containing each co-solvent mixture and a control vial with only purified water.

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

-

After reaching equilibrium, centrifuge the samples to separate the undissolved drug.

-

Carefully withdraw an aliquot from the supernatant and dilute it with an appropriate solvent for analysis.

-

-

Quantification: Analyze the concentration of the dissolved drug in each sample using a validated analytical method.

-

Data Analysis: Plot the solubility of the drug as a function of the NMP concentration to determine the extent of solubility enhancement.

General Protocol for Nanoparticle Synthesis

NMP can serve as both a solvent and a reducing agent in the synthesis of metallic nanoparticles.[1][17] This protocol outlines a general method for the synthesis of gold nanostructures.

Materials:

-

This compound (anhydrous, 99.5% or higher)

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

Polyvinylpyrrolidone (PVP) as a stabilizing agent (optional)

Procedure:

-

Preparation of Precursor Solution: Prepare a stock solution of the gold precursor in ultrapure water.

-

Reaction Setup: In a clean reaction vessel, add a defined volume of NMP.

-

Initiation of Reaction: Inject the gold precursor solution into the NMP while stirring vigorously at room temperature. The NMP will act as the reducing agent.

-

Stabilization (Optional): If using a stabilizing agent like PVP, it can be added to the NMP before the gold precursor or after the initial reduction has occurred.

-

Monitoring the Reaction: The formation of gold nanoparticles can be monitored by observing the color change of the solution and by using UV-Vis spectroscopy to track the appearance of the surface plasmon resonance peak characteristic of gold nanoparticles.

-

Purification: Once the reaction is complete, the nanoparticles can be purified by centrifugation and redispersion in a suitable solvent to remove any unreacted precursors or byproducts.

Signaling Pathways and Experimental Workflows

Industrial Synthesis of this compound

Caption: Industrial synthesis of NMP via the reaction of GBL and methylamine.

Drug Solubility Enhancement Workflow

Caption: Workflow for determining drug solubility enhancement using NMP.

Metabolic Pathway of this compound in Humans

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]

- 3. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 4. scite.ai [scite.ai]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Experienced supplier of N-Methyl-Pyrrolidone,CAS:872-50-4,nmp [riyngroup.com]

- 7. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. vjs.ac.vn [vjs.ac.vn]

- 10. N-Methyl-2-pyrrolidone-assisted solvothermal synthesis of nanosize orthorhombic lithium iron phosphate with improved Li-storage performance - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. US6348601B2 - Preparation of N-methyl-2-pyrrolidone (NMP) - Google Patents [patents.google.com]

- 13. N-Methyl-2-pyrrolidone as a Reaction Medium for Gold(III)-Ion Reduction and Star-like Gold Nanostructure Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhancing effect of pyrrolidone derivatives on the transdermal penetration of sulfaguanidine, aminopyrine and Sudan III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrrolidones as Penetration Enhancers | Semantic Scholar [semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. scispace.com [scispace.com]

An In-Depth Technical Guide to the Synthesis Pathways and Mechanisms of N-Methylpyrrolidone

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylpyrrolidone (NMP), a versatile aprotic solvent, is a cornerstone in various industrial applications, ranging from the electronics and petrochemical industries to pharmaceuticals and materials science. Its unique combination of high solvency, thermal and chemical stability, and miscibility with water and organic solvents makes it an indispensable medium for a wide array of chemical reactions and processes. This technical guide provides a comprehensive overview of the primary synthesis pathways of NMP, delving into their underlying mechanisms, experimental protocols, and process parameters. The information is tailored for researchers, scientists, and drug development professionals who require a deep understanding of NMP's manufacturing processes for process optimization, green chemistry initiatives, and quality control.

Core Synthesis Pathways of this compound

The industrial production of this compound is dominated by several key synthetic routes, each with its own set of advantages and specific operational parameters. The most prevalent method involves the reaction of γ-butyrolactone (GBL) with methylamine (B109427). Alternative pathways, including those starting from succinic acid, maleic anhydride (B1165640), or bio-based feedstocks like γ-aminobutyric acid (GABA), offer different approaches to the synthesis of this important solvent. Historically, the Reppe synthesis, utilizing acetylene (B1199291) and formaldehyde (B43269), also played a significant role in the production of pyrrolidones.

Synthesis from γ-Butyrolactone (GBL) and Methylamine

The most common and economically viable industrial method for NMP synthesis is the reaction between γ-butyrolactone (GBL) and methylamine.[1] This process is highly efficient and can be performed in either a batch or continuous manner.[2]

Mechanism:

The reaction proceeds through a two-step mechanism:

-

Ring-opening addition: Methylamine acts as a nucleophile and attacks the carbonyl carbon of GBL, leading to the opening of the lactone ring and the formation of an intermediate, N-methyl-γ-hydroxybutanamide.[2] This initial reaction is reversible and can be carried out at lower temperatures and pressures.[2]

-

Dehydration and Cyclization: The intermediate, N-methyl-γ-hydroxybutanamide, undergoes intramolecular cyclization via dehydration at elevated temperatures and pressures to form the stable five-membered ring of this compound, with water as the primary byproduct.[2]

Reaction Conditions and Quantitative Data:

The reaction conditions significantly influence the yield, selectivity, and conversion rates. A large excess of methylamine is often used to ensure the complete conversion of GBL, which simplifies the purification process due to the close boiling points of NMP (202-204 °C) and GBL (204-206 °C).[2] While anhydrous methylamine can be used, the addition of water to the reaction system has been shown to increase the selectivity for NMP.[2]

| Parameter | Value | Reference |

| Temperature | 150 - 380 °C | [1][3] |

| Pressure | 5.0 - 12.0 MPa (50 - 120 bar) | [2][3] |

| Molar Ratio (Methylamine:GBL) | 1.08:1 to 2:1 | [3] |

| Reaction Time | 2 - 3 hours (batch) | [2] |

| Yield | >97% | [3] |

| Selectivity | >97% | [3] |

| GBL Conversion | >99% | [3] |

Experimental Protocol (General Continuous Process):

-

Feed Preparation: A continuous stream of γ-butyrolactone and an aqueous solution of methylamine are preheated separately.

-

Reaction: The preheated feeds are introduced into a high-pressure tubular reactor or a series of stirred tank reactors. The reaction is maintained at the desired temperature and pressure.[2][3]

-

Purification: The crude product stream exiting the reactor is a mixture of NMP, water, and unreacted methylamine. This mixture is fed into a series of distillation columns.

-

Amine Removal: The first column separates the excess methylamine, which is then recycled back to the reactor.[2]

-

Dehydration: The subsequent column removes water.[2]

-

Final Purification: A final distillation column separates NMP from any remaining impurities and heavy byproducts, yielding high-purity NMP (>99.5%).[2][4]

-

Process Flow Diagram for GBL + Methylamine to NMP

Caption: Continuous synthesis of NMP from GBL and methylamine.

Synthesis from Succinic Acid or Maleic Anhydride

Another significant pathway to NMP involves the use of C4 dicarboxylic acids or their anhydrides, such as succinic acid or maleic anhydride. This route typically proceeds through the formation of an N-methylsuccinimide intermediate, which is subsequently hydrogenated.

Mechanism:

-

Amidation/Imidation: Succinic acid or its anhydride reacts with methylamine to form N-methylsuccinamic acid, which upon heating, cyclizes to N-methylsuccinimide.[5] Maleic anhydride can also be used as a starting material, which is first hydrogenated to succinic anhydride or reacts with methylamine to form an intermediate that is then hydrogenated and cyclized.[6][7]

-

Catalytic Hydrogenation: The N-methylsuccinimide intermediate is then catalytically hydrogenated to yield this compound.[5][8]

Reaction Conditions and Quantitative Data:

| Stage | Parameter | Value | Reference |

| N-methylsuccinimide formation (from Succinic Anhydride) | Temperature | Microwave (600-900 W) | [5] |

| Reaction Time | 2-5 minutes | [5] | |

| Yield | 90% | [5] | |

| Hydrogenation of N-methylsuccinimide | Temperature | 200 - 265 °C | [8] |

| Pressure | 1900 psi H₂ | [8] | |

| Catalyst | Rh/ZrO₂/C or Rh-Re/C | [8] | |

| Reaction Time | ~8 hours | [8] | |

| NMP Yield (from N-methylsuccinimide) | >97% | [5] |

Experimental Protocol (Two-Step from Succinic Anhydride):

-

Synthesis of N-methylsuccinimide:

-

Hydrogenation to NMP:

-

The purified N-methylsuccinimide is dissolved in a suitable solvent (e.g., water).[8]

-

The solution is charged into a high-pressure autoclave with a hydrogenation catalyst (e.g., Rh/ZrO₂/C).[8]

-

The reactor is pressurized with hydrogen and heated to the reaction temperature.[8]

-

After the reaction is complete, the catalyst is filtered off, and the NMP is purified by distillation.[8]

-

Pathway from Maleic Anhydride to NMP

Caption: Alternative pathways from maleic anhydride to NMP.

Bio-based Synthesis from γ-Aminobutyric Acid (GABA)

With a growing emphasis on sustainable chemistry, bio-based routes to commodity chemicals are gaining significant attention. The synthesis of NMP from γ-aminobutyric acid (GABA), which can be derived from the decarboxylation of glutamic acid, presents a promising green alternative.[9][10]

Mechanism:

This process can be carried out in a one-pot procedure involving two sequential reactions:

-

Cyclization: GABA undergoes intramolecular cyclization to form 2-pyrrolidone.[10]

-

N-methylation: The resulting 2-pyrrolidone is then methylated using a methylating agent, such as methanol, in the presence of a catalyst to yield NMP.[9]

Reaction Conditions and Quantitative Data:

| Parameter | Value | Reference |

| Reaction Type | One-pot | [9] |

| Methylating Agent | Methanol | [9] |

| Catalyst | Ammonium (B1175870) bromide (halogen salt) | [9] |

| Temperature | 250 °C | [11] |

| Reaction Time | 5 hours | [11] |

| Conversion (GABA) | High | [9] |

| Selectivity (to NMP) | >90% | [9] |

| Isolated Yield | 57 mol% | [11] |

Experimental Protocol (One-Pot Synthesis from GABA):

-

Reaction Setup: γ-aminobutyric acid, methanol, and a catalytic amount of ammonium bromide are combined in a sealed reactor.[9]

-

Reaction: The reactor is heated to 250 °C and maintained at this temperature for approximately 5 hours.[11]

-

Work-up and Purification: After cooling, the reaction mixture is worked up to remove the catalyst and unreacted starting materials. The NMP product is then purified, for example, by column chromatography.[11]

Bio-based Synthesis of NMP from Glutamic Acid

Caption: A sustainable route to NMP from renewable resources.

Reppe Synthesis

The Reppe synthesis, developed by Walter Reppe at BASF, is a historical and significant method for producing various chemicals from acetylene under high pressure.[12] While less common for NMP production today due to the challenges of handling acetylene, it laid the groundwork for pyrrolidone chemistry.

Mechanism:

The Reppe process for pyrrolidones generally involves the reaction of acetylene with formaldehyde and ammonia (B1221849) or a primary amine. The exact mechanism is complex and involves metal acetylide catalysts. For NMP, the reaction would involve methylamine.

Due to the historical nature and the shift away from acetylene-based chemistry for NMP, detailed modern experimental protocols and comprehensive quantitative data are not as readily available as for the other methods.

Conclusion

The synthesis of this compound is a well-established industrial process with the reaction of γ-butyrolactone and methylamine being the dominant and most efficient method. However, alternative pathways starting from succinic acid, maleic anhydride, and renewable feedstocks like γ-aminobutyric acid offer viable, and in the case of the bio-based route, more sustainable alternatives. The choice of a particular synthesis pathway depends on factors such as raw material availability and cost, desired product purity, and environmental considerations. This guide has provided a detailed technical overview of these core synthesis routes, their mechanisms, and relevant process data to aid researchers and professionals in the field. Further research and process optimization, particularly in the area of bio-based NMP production, will continue to shape the future of this important industrial solvent.

References

- 1. Experienced supplier of N-Methyl-Pyrrolidone,CAS:872-50-4,nmp [riyngroup.com]

- 2. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]

- 3. US7227029B2 - Method for the continuous production of N-methyl-2-pyrrolidone (NMP) - Google Patents [patents.google.com]

- 4. hhxny.chemchina.com [hhxny.chemchina.com]

- 5. US9090560B2 - Process for microwave assisted synthesis of N-methyl pyrrolidone - Google Patents [patents.google.com]

- 6. System and method for preparing NMP (N-Methyl Pyrrolidone) by taking maleic anhydride as raw material - Eureka | Patsnap [eureka.patsnap.com]

- 7. prepchem.com [prepchem.com]

- 8. US20030120087A1 - Methods of making pyrrolidones - Google Patents [patents.google.com]

- 9. Synthesis of biobased this compound by one-pot cyclization and methylation of γ-aminobutyric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Walter Reppe - Wikipedia [en.wikipedia.org]

N-Methyl-2-pyrrolidone (NMP): A Comprehensive Technical Guide to its Polarity and Role as a Dipolar Aprotic Solvent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of N-Methyl-2-pyrrolidone (NMP), a versatile solvent with significant applications across various scientific disciplines, particularly in pharmaceutical development. This document elucidates the core physicochemical properties of NMP, its classification as a dipolar aprotic solvent, and provides detailed experimental methodologies for the characterization of its polarity.

Introduction to N-Methyl-2-pyrrolidone (NMP)

N-Methyl-2-pyrrolidone is a powerful, polar aprotic solvent characterized by its high boiling point, low volatility, and broad solvency for a wide range of organic and inorganic compounds.[1] Its unique properties, including its miscibility with water and most organic solvents, make it an invaluable tool in chemical synthesis, formulation, and purification processes.[2] In the pharmaceutical industry, NMP is utilized as a reaction medium, a solubilizing agent for poorly soluble active pharmaceutical ingredients (APIs), and as a penetration enhancer in transdermal drug delivery systems.[3]

Physicochemical Properties of NMP and Other Dipolar Aprotic Solvents

The efficacy of NMP as a solvent is rooted in its distinct physicochemical characteristics. A comparative analysis with other common dipolar aprotic solvents highlights its unique position.

| Property | N-Methyl-2-pyrrolidone (NMP) | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) | Acetonitrile (ACN) |

| Molecular Formula | C₅H₉NO | C₂H₆OS | C₃H₇NO | C₂H₃N |

| Molar Mass ( g/mol ) | 99.13 | 78.13 | 73.09 | 41.05 |

| Boiling Point (°C) | 202 - 204[2] | 189[4] | 153[5] | 81.6[6] |

| Melting Point (°C) | -24[2] | 18.5[7] | -61[5] | -45.7[8] |

| Density (g/cm³ at 25°C) | 1.028[2] | 1.100 (at 20°C) | 0.944 (at 25°C)[2] | 0.786[1] |

| Dielectric Constant (at 25°C) | 32.2[1] | 47.2 (at 20°C)[9] | 36.7 | 37.5 (at 20°C) |

| Dipole Moment (Debye) | 4.09[10] | 3.96[9] | 3.86[11] | 3.92 |

| Miscibility with Water | Miscible[2] | Miscible | Miscible[5] | Miscible[1] |

NMP as a Dipolar Aprotic Solvent

Solvents are broadly classified based on their polarity and their ability to donate protons. NMP falls into the category of dipolar aprotic solvents. This classification is crucial for understanding its behavior in chemical reactions.

Caption: Classification of solvents based on polarity and proticity.

Dipolar aprotic solvents, like NMP, possess a significant dipole moment, allowing them to dissolve polar compounds. However, they lack acidic protons, meaning they cannot act as hydrogen bond donors. This characteristic is particularly advantageous in certain chemical reactions, such as Sₙ2 reactions, where the absence of hydrogen bonding to the nucleophile enhances its reactivity.[12]

Experimental Protocols for Polarity Characterization

The quantitative assessment of a solvent's polarity is critical for its appropriate selection in experimental design. The following sections detail the methodologies for determining the dielectric constant and dipole moment of NMP.

Determination of Dielectric Constant

Objective: To measure the dielectric constant of NMP, a key indicator of its polarity.

Principle: The dielectric constant (ε) of a liquid is determined by measuring the capacitance of a capacitor with the liquid as the dielectric material and comparing it to the capacitance of the same capacitor with a vacuum or air as the dielectric.

Apparatus:

-

Dielectric constant meter or a high-precision LCR meter

-

Liquid dielectric cell (a capacitor with two parallel plates)

-

Temperature-controlled bath

-

Standard calibration liquids with known dielectric constants (e.g., cyclohexane (B81311), benzene)

-

N-Methyl-2-pyrrolidone (NMP), high purity grade

-

Volumetric flasks and pipettes

-

Cleaning solvents (e.g., acetone (B3395972), deionized water)

Procedure:

-

Calibration:

-

Thoroughly clean and dry the dielectric cell with acetone followed by deionized water and ensure it is completely dry.

-

Calibrate the instrument using air (ε ≈ 1.00059) as the dielectric.

-

Further calibrate using a standard liquid with a well-known dielectric constant, such as cyclohexane (ε ≈ 2.02).

-

-

Sample Preparation:

-

Ensure the NMP sample is free of impurities and moisture, as these can significantly affect the dielectric constant. Distillation or use of molecular sieves may be necessary for purification.

-

-

Measurement:

-

Fill the dielectric cell with the purified NMP, ensuring no air bubbles are trapped between the plates.

-

Place the cell in a temperature-controlled bath set to the desired temperature (e.g., 25°C) and allow it to equilibrate.

-

Measure the capacitance of the cell containing NMP using the dielectric constant meter.

-

The instrument will typically provide a direct reading of the dielectric constant, or it can be calculated using the formula: ε_NMP = C_NMP / C_air where C_NMP is the capacitance with NMP and C_air is the capacitance with air.

-

-

Data Analysis:

-

Perform multiple measurements and calculate the average dielectric constant.

-

Compare the experimental value with the literature value to assess the purity of the sample and the accuracy of the measurement.

-

Determination of Dipole Moment using the Guggenheim Method

Objective: To determine the permanent dipole moment (μ) of NMP in a nonpolar solvent.

Principle: The Guggenheim method is a widely used technique that relates the change in dielectric constant and refractive index of dilute solutions of a polar solute in a nonpolar solvent to the dipole moment of the solute.

Apparatus:

-

Dielectric constant meter

-

Refractometer (e.g., Abbé refractometer)

-

Temperature-controlled bath

-

Nonpolar solvent (e.g., benzene, cyclohexane)

-

N-Methyl-2-pyrrolidone (NMP), high purity grade

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation:

-

Prepare a series of dilute solutions of NMP in a nonpolar solvent (e.g., benzene) with varying mole fractions (x₂) of NMP. Typically, 5-6 solutions with mole fractions ranging from 0.01 to 0.05 are sufficient.

-

Accurately weigh the solute (NMP) and solvent to prepare the solutions in volumetric flasks.

-

-

Dielectric Constant Measurement:

-

Measure the dielectric constant (ε₁₂) of the pure solvent (ε₁) and each of the prepared solutions at a constant temperature.

-

-

Refractive Index Measurement:

-

Measure the refractive index (n₁₂) of the pure solvent (n₁) and each of the solutions at the same constant temperature.

-

-

Data Analysis:

-

Plot (ε₁₂ - ε₁) against the mole fraction (x₂) of NMP. The slope of this linear plot gives (dε/dx₂)ₓ₂→₀.

-

Plot (n₁₂² - n₁²) against the mole fraction (x₂) of NMP. The slope of this linear plot gives (dn²/dx₂)ₓ₂→₀.

-

Calculate the dipole moment (μ) using the Guggenheim equation: μ² = [27kT / (4πNₐ(ε₁ + 2)(n₁² + 2))] * [(dε/dx₂)ₓ₂→₀ - (dn²/dx₂)ₓ₂→₀] where:

-

k is the Boltzmann constant

-

T is the absolute temperature in Kelvin

-

Nₐ is Avogadro's number

-

ε₁ is the dielectric constant of the pure solvent

-

n₁ is the refractive index of the pure solvent

-

-

Applications of NMP in Research and Development

The unique properties of NMP make it a solvent of choice in various advanced applications, including organic synthesis and drug delivery.

Role in Sₙ2 Reactions

In bimolecular nucleophilic substitution (Sₙ2) reactions, the solvent plays a critical role in influencing the reaction rate. Dipolar aprotic solvents like NMP are known to accelerate Sₙ2 reactions. They can solvate the cation of the nucleophilic salt, leaving the anion (the nucleophile) relatively "naked" and more reactive.[12] This is in contrast to protic solvents, which would form hydrogen bonds with the nucleophile, thereby stabilizing it and reducing its reactivity.

Caption: Role of NMP in facilitating an Sₙ2 reaction.

Application in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a cornerstone of modern drug discovery and development. NMP is a preferred solvent in SPPS due to its excellent resin-swelling properties and its ability to dissolve protected amino acids and coupling reagents. A typical Fmoc-based SPPS workflow involves a series of deprotection, washing, coupling, and washing steps, all of which are efficiently carried out in NMP.

Caption: A simplified workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion